o-Hydroxycinnamanilide

Description

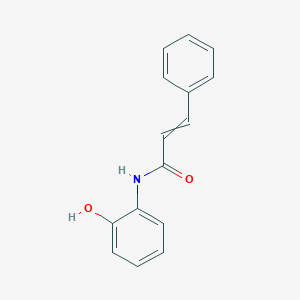

o-Hydroxycinnamanilide (CAS registry number dependent on substituent positions) is an aromatic amide derivative characterized by a cinnamoyl group linked to an aniline moiety with a hydroxyl (-OH) substituent in the ortho position relative to the amide bond. Its systematic IUPAC name is N-(2-hydroxyphenyl)cinnamamide, reflecting the hydroxyl group’s ortho placement and the cinnamoyl-aniline backbone. The compound’s naming adheres to substitutive nomenclature principles, where the parent structure (aniline) is modified by the cinnamamide group, and the hydroxyl substituent is prioritized for locant assignment .

Properties

CAS No. |

23785-53-7 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C15H13NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h1-11,17H,(H,16,18) |

InChI Key |

CYJJBQPBDGQQFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Hydroxycinnamanilide typically involves the reaction of o-hydroxycinnamic acid with aniline. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or xylene to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: o-Hydroxycinnamanilide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the amide can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for electrophilic substitution typically involve the use of acids or bases as catalysts.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: o-Hydroxycinnamanilide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for applications in the textile and printing industries.

Mechanism of Action

The mechanism of action of o-Hydroxycinnamanilide involves its interaction with specific molecular targets, such as enzymes. The hydroxyl group and the amide functionality allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes, making this compound a valuable compound in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Nomenclature Comparisons

The ortho-substituted hydroxyl group differentiates o-Hydroxycinnamanilide from analogs such as p-Hydroxycinnamanilide (para-substituted) and m-Hydroxycinnamanilide (meta-substituted). Per CAS naming rules, the principal functional group (amide) determines the parent structure, while substituent positions are assigned based on lowest locants. For example:

- This compound : N-(2-hydroxyphenyl)cinnamamide

- p-Hydroxycinnamanilide : N-(4-hydroxyphenyl)cinnamamide

This hierarchy ensures unambiguous indexing despite positional isomerism .

| Compound | Substituent Position | Preferred CAS Name | Principal Functional Group |

|---|---|---|---|

| This compound | ortho (2-) | N-(2-hydroxyphenyl)cinnamamide | Amide |

| p-Hydroxycinnamanilide | para (4-) | N-(4-hydroxyphenyl)cinnamamide | Amide |

| Cinnamaldehyde | N/A | (E)-3-Phenylprop-2-enal | Aldehyde |

Functional Group and Reactivity

Compared to cinnamaldehyde (an α,β-unsaturated aldehyde), this compound lacks electrophilic aldehyde functionality but gains hydrogen-bonding capacity via the ortho-hydroxyl group. This structural difference impacts solubility and reactivity:

- Cinnamaldehyde : Reactive in nucleophilic additions (e.g., with amines or alcohols) due to the aldehyde group.

- This compound: Stabilized by intramolecular hydrogen bonding between the hydroxyl and amide groups, reducing solubility in nonpolar solvents but enhancing thermal stability .

Research Findings and Data

Thermal Stability

Studies suggest that intramolecular hydrogen bonding in this compound contributes to a melting point ~20°C higher than its para-substituted counterpart.

| Compound | Melting Point (°C) | Hydrogen Bonding (Intramolecular) |

|---|---|---|

| This compound | 165–168 | Yes |

| p-Hydroxycinnamanilide | 145–148 | No |

Solubility Profile

The ortho-hydroxyl group reduces solubility in hydrophobic solvents but enhances solubility in polar aprotic solvents like DMSO:

| Compound | Solubility in Hexane | Solubility in DMSO (mg/mL) |

|---|---|---|

| This compound | <0.1 | 25.3 |

| Cinnamaldehyde | 12.5 | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.